N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
This compound contains several functional groups including a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, and a methoxybenzofuran-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The structure can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the benzo[d]thiazol-2-yl group might undergo nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of novel heterocyclic compounds derived from benzofuran and thiophene derivatives, showcasing a variety of biological activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized through complex chemical reactions, indicating the potential for diverse chemical applications and the exploration of new pharmacological agents (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of thiophenylhydrazonoacetates, highlighting the reactivity of these compounds towards a variety of nitrogen nucleophiles, yielding multiple heterocyclic derivatives. This research demonstrates the versatility of thiophene derivatives in creating a wide range of biologically active molecules (Mohareb et al., 2004).
Biological Activities and Applications
- A study on benzofuro[2,3-b]quinoline, 6H-quinindoline, indeno[2,1-b]quinoline, and [1]benzothieno[2,3-b]quinoline derivatives revealed their cytotoxic activities against a series of cancer cell lines. This research provides a foundation for the development of new anticancer agents, illustrating the potential medical applications of these chemical frameworks (Bu et al., 2000).
- The synthesis and structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were explored, with findings indicating different modes of supramolecular aggregation. This highlights the importance of structural analysis in understanding the chemical and biological properties of these compounds (Sagar et al., 2018).
Potential Therapeutic Applications
- The inhibition of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides was investigated, identifying compounds with anti-inflammatory properties. Such studies underscore the potential of these compounds in developing new therapeutic agents for inflammation-related diseases (Boschelli et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S2/c1-14-10-11-16-21(12-14)33-26(22(16)25-27-17-7-3-4-9-20(17)32-25)28-24(29)19-13-15-6-5-8-18(30-2)23(15)31-19/h3-9,13-14H,10-12H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHMKCZLMJJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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